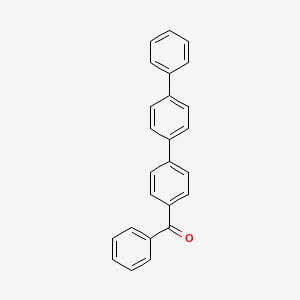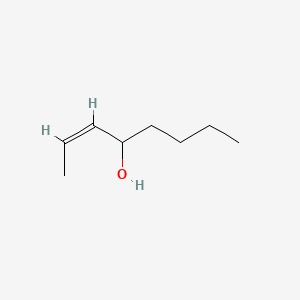
2-(2,4-Dichloroanilino)-2-thiazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dichloroanilino)-2-thiazoline est un composé chimique qui présente un cycle thiazoline lié à une partie 2,4-dichloroaniline
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse de 2-(2,4-Dichloroanilino)-2-thiazoline implique généralement la réaction de 2,4-dichloroaniline avec des dérivés de thiazoline. Une méthode courante implique l'utilisation de 2,4-dichloronitrobenzène comme matière de départ, qui est réduit en 2,4-dichloroaniline par hydrogénation en présence de catalyseurs tels que le palladium sur carbone (Pd/C) ou le nickel de Raney . La 2,4-dichloroaniline résultante est ensuite mise à réagir avec des dérivés de thiazoline dans des conditions contrôlées pour former le composé souhaité.
Méthodes de production industrielle
La production industrielle de this compound suit des voies synthétiques similaires, mais à plus grande échelle. Le procédé implique l'utilisation de réacteurs d'hydrogénation à haute pression et de systèmes catalytiques efficaces pour garantir un rendement et une pureté élevés du produit final. Les conditions réactionnelles, telles que la température, la pression et le choix du solvant, sont optimisées pour maximiser l'efficacité et minimiser l'impact environnemental .
Analyse Des Réactions Chimiques
Types de réactions
2-(2,4-Dichloroanilino)-2-thiazoline subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des sulfoxydes ou des sulfones correspondants.
Réduction : Les réactions de réduction peuvent conduire à la formation d'amines ou d'autres dérivés réduits.
Substitution : Les atomes de chlore sur le cycle aniline peuvent subir des réactions de substitution nucléophile, conduisant à la formation de divers dérivés substitués
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène (H₂O₂) et le permanganate de potassium (KMnO₄).
Réduction : Les agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont souvent utilisés.
Substitution : Les nucléophiles tels que les amines, les thiols ou les alcoolates peuvent être utilisés dans des conditions appropriées pour réaliser des réactions de substitution
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent produire une variété de dérivés d'aniline substitués .
Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes et comme réactif dans diverses réactions chimiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel comme agent thérapeutique pour diverses maladies.
Industrie : Il est utilisé dans la production de colorants, d'herbicides et d'autres produits chimiques industriels .
Mécanisme d'action
Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber certaines enzymes impliquées dans la prolifération cellulaire, conduisant à des effets anticancéreux .
Applications De Recherche Scientifique
2-(2,4-Dichloroanilino)-2-thiazoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, herbicides, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of 2-(2,4-Dichloroanilino)-2-thiazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparaison Avec Des Composés Similaires
Composés similaires
- 2,3-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Unicité
2-(2,4-Dichloroanilino)-2-thiazoline est unique en raison de la présence à la fois des parties 2,4-dichloroaniline et thiazoline, qui confèrent des propriétés chimiques et biologiques distinctes. Cette combinaison permet une gamme d'applications et de réactivité plus large par rapport aux autres dérivés de dichloroaniline .
Propriétés
Numéro CAS |
137935-28-5 |
|---|---|
Formule moléculaire |
C9H8Cl2N2S |
Poids moléculaire |
247.14 g/mol |
Nom IUPAC |
N-(2,4-dichlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H8Cl2N2S/c10-6-1-2-8(7(11)5-6)13-9-12-3-4-14-9/h1-2,5H,3-4H2,(H,12,13) |
Clé InChI |
WKHUCEWZQWLHHO-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(=N1)NC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


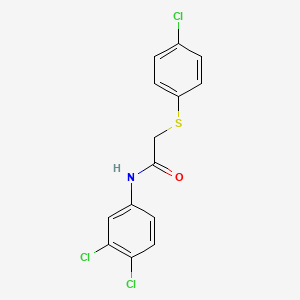

![4-{[(4-Iodophenyl)imino]methyl}-2-methoxyphenol](/img/structure/B11958345.png)

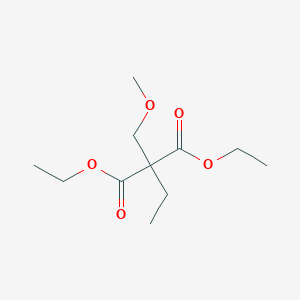
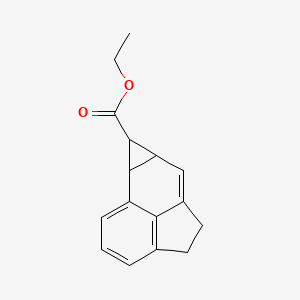

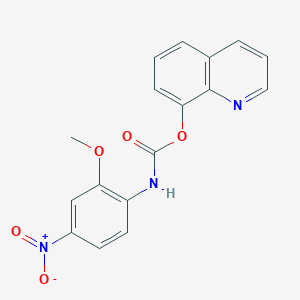

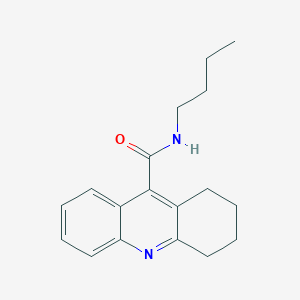
![4-[(4-bromophenyl)diazenyl]-N-ethyl-N-methylaniline](/img/structure/B11958372.png)
